(-)-Tramadol
Overview
Description
(-)-Tramadol is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of the racemic mixture of tramadol, which means it is one of the two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Tramadol typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reduction of 3-methoxyphenylacetone to form 3-methoxyphenyl-2-propanol, followed by a Grignard reaction with cyclohexanone to yield the desired tramadol structure. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, crystallization, and purification through techniques like column chromatography. The industrial methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
(-)-Tramadol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Halogenation and nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include various derivatives of tramadol, such as N-oxide tramadol, halogenated tramadol, and nitrated tramadol. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
(-)-Tramadol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying synthetic methodologies and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and pain pathways.
Medicine: Extensively studied for its analgesic properties and potential use in treating conditions like neuropathic pain and fibromyalgia.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(-)-Tramadol exerts its effects through a dual mechanism of action:
Opioid Receptor Agonism: Binds to the μ-opioid receptor, leading to analgesic effects.
Inhibition of Norepinephrine and Serotonin Reuptake: Increases the levels of these neurotransmitters in the synaptic cleft, contributing to its pain-relieving properties.
The molecular targets involved include the μ-opioid receptor and the transporters for norepinephrine and serotonin. The pathways activated by this compound result in the modulation of pain signals and the enhancement of mood, which together contribute to its overall analgesic effect.
Comparison with Similar Compounds
(-)-Tramadol is often compared with other opioid analgesics and serotonin-norepinephrine reuptake inhibitors (SNRIs). Similar compounds include:
(+)-Tramadol: The other enantiomer of tramadol, which has different pharmacological properties.
Codeine: Another opioid analgesic with a similar mechanism of action but different potency and side effect profile.
Venlafaxine: An SNRI that shares the reuptake inhibition mechanism but lacks opioid receptor activity.
The uniqueness of this compound lies in its dual mechanism of action, which provides a balanced analgesic effect with potentially fewer side effects compared to other opioids. This makes it a valuable option for pain management in various clinical settings.
Properties
CAS No. |
181289-59-8 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1 |
InChI Key |
TVYLLZQTGLZFBW-GDBMZVCRSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Synonyms |
(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
ANone: (-)-Tramadol exerts its analgesic effects through a dual mechanism. It acts as a weak agonist at the µ-opioid receptor [, , , , ] and inhibits the reuptake of norepinephrine and serotonin in the central nervous system [, , , , , , ].
ANone: By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft. This enhanced signaling through monoaminergic pathways contributes to pain relief [, , , ].
ANone: While this compound possesses some intrinsic activity, its analgesic effect is primarily attributed to its active metabolite, O-desmethyltramadol, which exhibits a higher affinity for the µ-opioid receptor [, , , ].
ANone: The molecular formula of this compound is C16H25NO2, and its molecular weight is 263.38 g/mol [, ].
ANone: While the provided research papers do not delve into detailed spectroscopic data, they reference standard analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and ultraviolet (UV) detection for the characterization and quantification of this compound and its metabolites [, , ].
ANone: The provided research primarily focuses on the clinical application of this compound. Information on material compatibility and stability under various conditions would necessitate further investigation outside the scope of these studies.
ANone: this compound primarily functions as a centrally acting analgesic and does not possess known catalytic properties. The research papers provided focus on its pharmaceutical applications.
ANone: While not explicitly detailed in the provided research, computational techniques are valuable tools in drug discovery and development. Studies investigating this compound could employ computational methods such as molecular docking simulations or quantitative structure-activity relationship (QSAR) modeling to further explore its interactions with target receptors and optimize its properties.
ANone: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. Comprehensive information on SHE regulations, risk mitigation, and responsible practices would necessitate consulting relevant regulatory guidelines and safety data sheets.
ANone: this compound exhibits good absorption after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, O-desmethyltramadol [, , ]. Both the parent drug and its metabolites are excreted primarily in the urine [, ].
ANone: The relatively rapid onset of action and moderate duration of effect of this compound correlate with its pharmacokinetic properties. The formation of the more potent active metabolite, O-desmethyltramadol, contributes significantly to its analgesic efficacy [, , , , ].
ANone: Several research articles presented highlight the efficacy of this compound in managing post-operative pain [, , , , ]. Studies utilizing animal models, particularly rodents, have demonstrated its analgesic effects and explored its application in addressing pain following surgical procedures [, , ].
ANone: The development of tolerance and dependence is a concern with long-term opioid use, including this compound [, , , ]. Cross-tolerance may occur with other opioid analgesics, particularly those acting primarily at the µ-opioid receptor.
ANone: As the research predominantly explores the analgesic applications of this compound, comprehensive information on its safety profile, including potential long-term effects, would necessitate referring to comprehensive drug databases and safety data sheets.
ANone: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Mass Spectrometry (MS) and ultraviolet (UV) detection, are frequently employed for the analysis of this compound and its metabolites in biological samples [, , ].
ANone: The research provided focuses primarily on the pharmaceutical applications of this compound. Further investigation is required to understand its environmental fate and potential ecotoxicological effects.
ANone: The research papers do not provide specific details regarding the dissolution rate and solubility of this compound. These properties can vary depending on the specific salt form, particle size, and formulation.
ANone: While not explicitly described in these papers, the validation of analytical methods for this compound would typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), range, robustness, and stability [, , ].
ANone: The papers primarily focus on the clinical and research aspects of this compound. Information on specific quality control and assurance measures would necessitate referring to Good Manufacturing Practices (GMP) guidelines and regulatory standards for pharmaceutical production.
ANone: The provided research does not specifically address the immunogenicity of this compound.
ANone: Information regarding specific drug-transporter interactions of this compound is not elaborated upon in these research papers.
ANone: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [, , ]. Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 could potentially alter this compound's metabolism and require dose adjustments.
ANone: Several alternative analgesics are available, including other opioids (e.g., morphine, oxycodone, fentanyl), nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen, naproxen), and adjunctive therapies like antidepressants (e.g., tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors) and anticonvulsants (e.g., gabapentin, pregabalin) [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.